molecular formula C23H25ClN2O2 B11004660 [4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][1-(propan-2-yl)-1H-indol-4-yl]methanone

[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][1-(propan-2-yl)-1H-indol-4-yl]methanone

Cat. No.: B11004660
M. Wt: 396.9 g/mol
InChI Key: LYHFIIHFMRAEFT-UHFFFAOYSA-N
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Description

[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][1-(propan-2-yl)-1H-indol-4-yl]methanone is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a chlorophenyl group and a hydroxyl group, connected to an indole moiety via a methanone linkage. Its unique structure suggests potential utility in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][1-(propan-2-yl)-1H-indol-4-yl]methanone typically involves multi-step organic reactions. One common approach includes:

    Formation of the Piperidine Ring: Starting with a suitable piperidine precursor, the chlorophenyl and hydroxyl groups are introduced via electrophilic aromatic substitution and nucleophilic addition reactions.

    Indole Synthesis: The indole moiety can be synthesized through Fischer indole synthesis, involving the reaction of phenylhydrazine with a ketone.

    Coupling Reaction: The final step involves coupling the piperidine derivative with the indole moiety using a methanone linkage, often facilitated by a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group on the piperidine ring can undergo oxidation to form a ketone.

    Reduction: The methanone linkage can be reduced to a methylene group under suitable conditions.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.

    Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) or LiAlH₄ (Lithium aluminium hydride) as a reducing agent.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a methylene-linked compound.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound might be used to study receptor-ligand interactions due to its structural similarity to certain neurotransmitters. It could also serve as a probe in biochemical assays.

Medicine

Medicinally, [4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][1-(propan-2-yl)-1H-indol-4-yl]methanone could be investigated for its potential as a therapeutic agent. Its structure suggests possible activity as a central nervous system agent, potentially useful in treating neurological disorders.

Industry

Industrially, this compound could be used in the development of new pharmaceuticals or as an intermediate in the synthesis of other active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of [4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][1-(propan-2-yl)-1H-indol-4-yl]methanone would depend on its specific biological target. Generally, compounds with similar structures interact with neurotransmitter receptors or enzymes, modulating their activity. The piperidine and indole moieties suggest potential binding to serotonin or dopamine receptors, influencing neurotransmission pathways.

Comparison with Similar Compounds

Similar Compounds

    Haloperidol: A well-known antipsychotic with a similar piperidine structure.

    Risperidone: Another antipsychotic with structural similarities.

    Clozapine: An atypical antipsychotic with an indole moiety.

Uniqueness

What sets [4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][1-(propan-2-yl)-1H-indol-4-yl]methanone apart is its unique combination of functional groups, which may confer distinct pharmacological properties. Its dual presence of piperidine and indole moieties could result in a unique binding profile and therapeutic potential.

Properties

Molecular Formula

C23H25ClN2O2

Molecular Weight

396.9 g/mol

IUPAC Name

[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-(1-propan-2-ylindol-4-yl)methanone

InChI

InChI=1S/C23H25ClN2O2/c1-16(2)26-13-10-19-20(4-3-5-21(19)26)22(27)25-14-11-23(28,12-15-25)17-6-8-18(24)9-7-17/h3-10,13,16,28H,11-12,14-15H2,1-2H3

InChI Key

LYHFIIHFMRAEFT-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC2=C(C=CC=C21)C(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O

Origin of Product

United States

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